3,4-Difluorobenzyl methyl sulfide
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Overview
Description
3,4-Difluorobenzyl methyl sulfide is an organic compound characterized by the presence of a benzyl group substituted with two fluorine atoms at the 3 and 4 positions, and a methyl sulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluorobenzyl methyl sulfide typically involves the reaction of 3,4-difluorobenzyl chloride with sodium methyl sulfide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluorobenzyl methyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Major Products Formed
Oxidation: 3,4-Difluorobenzyl methyl sulfoxide, 3,4-Difluorobenzyl methyl sulfone.
Substitution: Various substituted benzyl methyl sulfides depending on the nucleophile used.
Reduction: 3,4-Difluorobenzyl thiol.
Scientific Research Applications
3,4-Difluorobenzyl methyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying the effects of fluorine substitution on the reactivity of benzyl compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Difluorobenzyl methyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzyl chloride: Similar structure but with a chloride group instead of a methyl sulfide group.
3,4-Difluorobenzyl alcohol: Contains a hydroxyl group instead of a methyl sulfide group.
3,4-Difluorotoluene: Lacks the sulfide group, having only the difluorobenzyl structure.
Uniqueness
3,4-Difluorobenzyl methyl sulfide is unique due to the combination of the difluorobenzyl and methyl sulfide groups, which imparts distinct chemical and biological properties. The presence of fluorine atoms can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,2-difluoro-4-(methylsulfanylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2S/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCGKWDYWIUFCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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